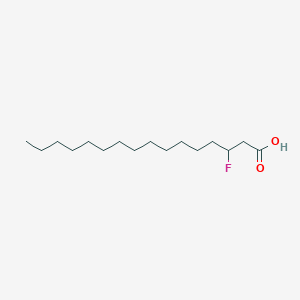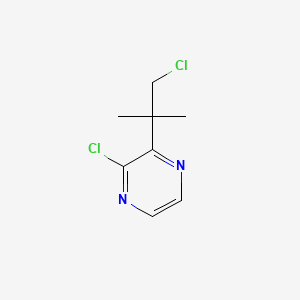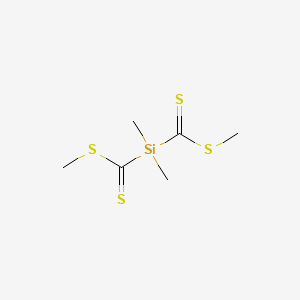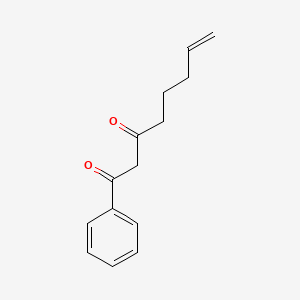
7-(Pentyloxy)-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound belongs to the class of phenoxazone derivatives and exhibits interesting optical properties. Its structure includes a benzopyran ring system with a pentyloxy substituent.
- Resorufin pentyl ether is commonly used as a fluorescent dye in biological and chemical assays due to its red fluorescence upon excitation.
7-(Pentyloxy)-2H-1-benzopyran-2-one: is a chemical compound with the empirical formula .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of Resorufin pentyl ether involves the reaction of resorufin (5-hydroxy-3,7-dimethylphenoxazin-3-one) with a pentyloxy group. The specific synthetic route may vary, but it typically includes etherification of resorufin with a pentyloxy reagent.
Reaction Conditions: The reaction conditions depend on the specific method employed. Commonly, the reaction is carried out in an appropriate solvent (such as DMF or DMSO) with a base (such as potassium carbonate) at elevated temperatures.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Analyse Chemischer Reaktionen
Reactivity: Resorufin pentyl ether can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction and conditions. For example, oxidation yields the quinone form, while reduction restores the phenolic structure.
Wissenschaftliche Forschungsanwendungen
Biological Assays: Resorufin pentyl ether is widely used as a fluorescent probe in cell-based assays. It can be used to monitor enzyme activity, cell viability, and intracellular pH changes.
Bioimaging: Its red fluorescence makes it suitable for live-cell imaging and tracking specific cellular processes.
Chemical Sensors: Resorufin pentyl ether can serve as a sensor for detecting reactive oxygen species (ROS) and other analytes.
Drug Discovery: Researchers explore its potential in drug screening and target identification.
Wirkmechanismus
- Resorufin pentyl ether’s mechanism of action primarily involves its fluorescence properties. Upon excitation, it emits red light, making it useful for visualizing biological processes.
- It does not directly interact with specific molecular targets but serves as a reporter molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other phenoxazone derivatives, such as (5-hydroxy-3,7-dimethylphenoxazin-3-one), are structurally related. the unique feature of Resorufin pentyl ether lies in its pentyloxy substituent.
Uniqueness: The pentyloxy group imparts lipophilicity and influences its solubility and cellular permeability.
Eigenschaften
CAS-Nummer |
131802-61-4 |
|---|---|
Molekularformel |
C14H16O3 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
7-pentoxychromen-2-one |
InChI |
InChI=1S/C14H16O3/c1-2-3-4-9-16-12-7-5-11-6-8-14(15)17-13(11)10-12/h5-8,10H,2-4,9H2,1H3 |
InChI-Schlüssel |
AUCNGVTWAHBDRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC2=C(C=C1)C=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)




![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)


![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)
